
5-Bromo-2-chloromethyl-1H-benzoimidazole
描述
5-Bromo-2-chloromethyl-1H-benzoimidazole is a heterocyclic compound with the molecular formula C8H6BrClN2 and a molecular weight of 245.51 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzimidazole ring, making it a valuable intermediate in various chemical syntheses.
准备方法
The synthesis of 5-Bromo-2-chloromethyl-1H-benzoimidazole typically involves the bromination and chloromethylation of benzimidazole derivatives. One common method includes the reaction of 5-bromo-1H-benzoimidazole with formaldehyde and hydrochloric acid to introduce the chloromethyl group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency.
化学反应分析
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, enabling functional group diversification. Key reactions include:
Amine Substitution
Reaction with primary or secondary amines forms 2-aminomethyl derivatives. For example:
-
Reagents : Ethylenediamine, triethylamine (base)
-
Conditions : Ethanol, reflux (80°C, 6–8 hrs)
-
Yield : >85% (as reported for analogous structures in)
Thiol Substitution
Thiols displace the chloride to form thioether linkages:
-
Reagents : Aliphatic/aromatic thiols (e.g., benzyl mercaptan)
-
Conditions : DMF, room temperature, 12 hrs
Alcoholysis
Alcohols substitute the chloride under basic conditions:
-
Reagents : Methanol, NaOH
-
Conditions : Reflux in THF, 4–6 hrs
-
Yield : 60–70% (reported for 2-chloromethyl benzimidazoles in)
Cross-Coupling Reactions
The bromo group at position 5 participates in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation:
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃
-
Conditions : Dioxane/H₂O (4:1), 90°C, 12 hrs
-
Products : 5-Aryl-2-chloromethyl-1H-benzoimidazoles
Buchwald-Hartwig Amination
-
Reagents : Primary amines, Pd₂(dba)₃, Xantphos
-
Conditions : Toluene, 110°C, 24 hrs
-
Products : 5-Amino-2-chloromethyl derivatives
Diazotization and Sandmeyer Reactions
The bromo substituent can be replaced via diazonium intermediates:
Diazotization
Sandmeyer Reaction
-
Reagents : CuCN, KI, or H₂O
-
Conditions : 0–5°C, aqueous medium
-
Products :
-
Cyanide substitution : 5-Cyano-2-chloromethyl-1H-benzoimidazole
-
Iodide substitution : 5-Iodo-2-chloromethyl-1H-benzoimidazole
-
Hydroxylation : 5-Hydroxy-2-chloromethyl-1H-benzoimidazole
-
Oxidation of Chloromethyl Group
-
Reagents : KMnO₄, H₂SO₄
-
Conditions : 60°C, 4 hrs
-
Product : 5-Bromo-2-carboxy-1H-benzoimidazole
Reduction of Chloromethyl Group
-
Reagents : LiAlH₄
-
Conditions : THF, reflux, 2 hrs
-
Product : 5-Bromo-2-methyl-1H-benzoimidazole
-
Yield : 65–75% (analogous to)
Comparative Reaction Data
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via an SN2 mechanism, favored by the electron-withdrawing benzimidazole ring enhancing the electrophilicity of the chloromethyl carbon .
-
Cross-Coupling : The bromo group’s position ortho to the chloromethyl substituent slightly sterically hinders palladium coordination, necessitating elevated temperatures .
-
Diazotization : The bromo group directs electrophilic substitution, stabilizing the diazonium intermediate for subsequent displacement .
科学研究应用
Organic Synthesis
Intermediate in Chemical Reactions
5-Bromo-2-chloromethyl-1H-benzoimidazole serves as a crucial intermediate in the synthesis of various complex molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals. The compound's structure allows for further functionalization, enhancing its utility in synthetic pathways.
Medicinal Chemistry
Potential Therapeutic Agents
Research indicates that this compound derivatives exhibit promising activity against various diseases, including cancer and microbial infections.
Case Study: Antimicrobial Activity
A study evaluated several benzimidazole derivatives, including those with a chloromethyl substitution. The results showed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
Table: Antimicrobial Efficacy of Benzimidazole Derivatives
Compound | Target Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 4 |
Escherichia coli | 8 | |
Klebsiella pneumoniae | 16 |
Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and liver cancers. The IC50 values for these compounds were reported to be less than 10 mg/mL, indicating significant potential for therapeutic development .
Material Science
Synthesis of Functional Materials
this compound is utilized in the development of materials with specific electronic and optical properties. Its ability to form covalent bonds makes it suitable for creating advanced materials used in sensors and electronic devices.
Biological Research
Mechanism of Action
The biological activities of this compound are attributed to its ability to interact with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.
Table: Comparison of Benzimidazole Derivatives
Compound | Structure Features | Application Focus |
---|---|---|
This compound | Bromine at position 5, chloromethyl at position 2 | Antimicrobial, anticancer |
5-Bromo-2-methyl-1H-benzimidazole | Bromine at position 5, methyl at position 2 | Antimicrobial |
2-(Chloromethyl)-1H-benzimidazole | Chloromethyl at position 2 | Antimicrobial |
作用机制
The mechanism of action of 5-Bromo-2-chloromethyl-1H-benzoimidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological pathways. This property makes it a valuable tool in medicinal chemistry for the development of targeted therapies .
相似化合物的比较
5-Bromo-2-chloromethyl-1H-benzoimidazole can be compared with other benzimidazole derivatives such as:
5-Bromo-1H-benzoimidazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Chloromethyl-1H-benzoimidazole: Lacks the bromine atom, which affects its reactivity and applications.
5-Chloro-2-methyl-1H-benzoimidazole: Has a methyl group instead of a bromine atom, leading to different chemical properties and uses.
The presence of both bromine and chloromethyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
生物活性
5-Bromo-2-chloromethyl-1H-benzoimidazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including data tables and case studies.
This compound can be synthesized through bromination and chloromethylation of 1H-benzimidazole. The process typically involves:
- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
- Chloromethylation : Employing formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst to add a chloromethyl group at the 2-position.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound derivatives against various bacterial and fungal strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus (ATCC 25923) | 16 | |
Escherichia coli (ATCC 25922) | 32 | |
Klebsiella pneumoniae (ATCC 13883) | 16 | |
Candida albicans (ATCC 10145) | 12.5 | |
Aspergillus fumigatus | 32 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is potent against multiple strains, with some derivatives showing MIC values comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of benzimidazole derivatives, including this compound, has also been extensively studied. Research indicates that these compounds can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
The results suggest that the compound demonstrates significant activity against liver and breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects involves interaction with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Mishra et al. demonstrated that derivatives of benzimidazole, including those with chloromethyl substitutions, exhibited excellent antibacterial activity against both MRSA and other resistant strains, outperforming traditional antibiotics in some cases .
Case Study 2: Anticancer Potential
In another investigation, compounds derived from benzimidazole were tested on various cancer cell lines, revealing that those with bromine substitutions had enhanced activity compared to their chlorine counterparts. This suggests that electron-withdrawing groups like bromine may enhance the anticancer efficacy of these compounds .
属性
IUPAC Name |
6-bromo-2-(chloromethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLMBJLZMJBNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80529885 | |
Record name | 6-Bromo-2-(chloromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80529885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1740-88-1 | |
Record name | 6-Bromo-2-(chloromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80529885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloromethyl-1H-benzoimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。